![molecular formula C11H7Cl2N5 B14206473 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine CAS No. 830347-31-4](/img/structure/B14206473.png)
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is a chemical compound that belongs to the class of pyrimido[4,5-B]quinolines. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The compound’s structure includes a pyrimidoquinoline core with chlorine atoms at positions 5 and 8, and amino groups at positions 2 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts like trityl chloride is advantageous due to their stability, insensitivity to moisture and oxygen, and low toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry techniques, such as the use of environmentally friendly solvents and catalysts, are also employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are involved in cell signaling and DNA repair . By inhibiting these enzymes, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-B]quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
5-Deazaflavins: These compounds are structurally related to pyrimido[4,5-B]quinolines and have similar biological activities.
Uniqueness
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is unique due to the presence of chlorine atoms at positions 5 and 8, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
830347-31-4 |
|---|---|
Fórmula molecular |
C11H7Cl2N5 |
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
5,8-dichloropyrimido[4,5-b]quinoline-2,4-diamine |
InChI |
InChI=1S/C11H7Cl2N5/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H4,14,15,16,17,18) |
Clave InChI |
PAGTZSWCGILBQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C3C(=C2Cl)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



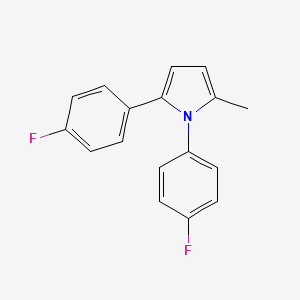
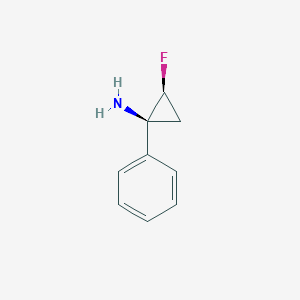
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
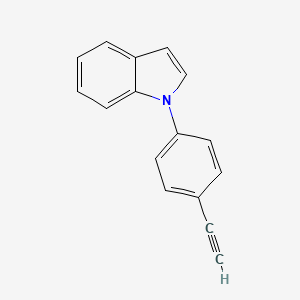
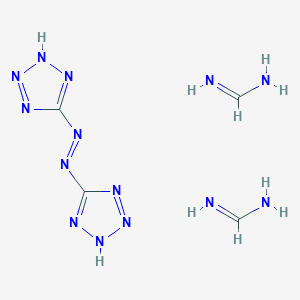
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
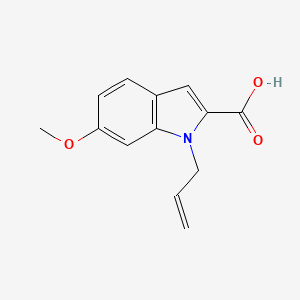
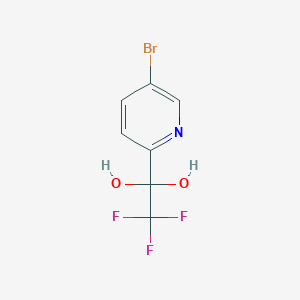
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
